3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride
Description
3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is a synthetic organic compound characterized by a hexane backbone substituted with distinct functional groups:
- Position 3: A p-aminobenzoxy group (para-aminophenyl ether), contributing polar aromatic and amine functionalities.
- Positions 4,4: Two phenyl groups, enhancing hydrophobicity and steric bulk.
- Position 6: A morpholino ring, a heterocyclic amine that may improve solubility and bioavailability.
- Salt form: Hydrochloride, likely enhancing stability and aqueous solubility for pharmaceutical applications .
Properties
CAS No. |
63834-49-1 |
|---|---|
Molecular Formula |
C29H35ClN2O3 |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
(6-morpholin-4-ium-4-yl-4,4-diphenylhexan-3-yl) 4-aminobenzoate;chloride |
InChI |
InChI=1S/C29H34N2O3.ClH/c1-2-27(34-28(32)23-13-15-26(30)16-14-23)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)17-18-31-19-21-33-22-20-31;/h3-16,27H,2,17-22,30H2,1H3;1H |
InChI Key |
QBISHGLLUNDCHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4,4-diphenyl-6-morpholinohexane with p-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications: Position 3 Substituents
Compound A : 4,4-Diphenyl-6-morpholino-3-hexanone Hydrochloride
- Position 3: Ketone group (hexanone) instead of p-aminobenzoxy.
- Ketones are less reactive than amines, which may alter metabolic pathways (e.g., resistance to oxidation vs. susceptibility to acetylation) .
Compound B : 4,4-Diphenyl-5-methyl-6-morpholino-3-hexanone Hydrochloride
- Position 3 : Ketone group.
- Position 5 : Additional methyl substituent.
- Steric hindrance at position 5 could affect binding to target proteins .
Positional Isomerism: Substituent Orientation
Compound C : 2-DPCA vs. 4-DPCA Analogs
- Evidence : Research on dibenzo annulenes (e.g., 2- vs. 4-substituted DPCA) demonstrates that substituent position significantly impacts bioactivity.
- Implications: Para-substitution (as in the target compound) optimizes electronic effects for receptor binding, while ortho-substitution introduces steric clashes. This suggests the p-aminobenzoxy group in the target compound may confer superior target affinity compared to ortho or meta isomers .
Functional Group Comparisons
| Compound Name | Substituent at Position 3 | Additional Substituents | Salt Form | Key Implications |
|---|---|---|---|---|
| Target Compound | p-Aminobenzoxy | None | Hydrochloride | High polarity, potential CNS activity |
| 4,4-Diphenyl-6-morpholino-3-hexanone HCl | Ketone | None | Hydrochloride | Lower solubility, metabolic stability |
| 4,4-Diphenyl-5-methyl-6-morpholino-3-hexanone HCl | Ketone | Methyl at Position 5 | Hydrochloride | Enhanced lipophilicity, steric hindrance |
Biological Activity
3-p-Aminobenzoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a morpholino group, which is known to enhance solubility and bioavailability, making it a suitable candidate for drug development .
The compound exhibits several biological activities, primarily attributed to its interaction with various biological targets:
- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in certain cancer cell lines. The mechanism involves the modulation of cell cycle proteins and induction of apoptosis .
- Antimalarial Activity : Research indicates that this compound has notable antiplasmodial activity against Plasmodium falciparum. It operates by disrupting the parasite's metabolic processes, leading to cell death .
Efficacy in Case Studies
- Cancer Treatment : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antiproliferative effects. The compound was found to induce apoptosis through the activation of caspase pathways .
- Antimalarial Studies : In vitro assays demonstrated that the compound exhibited IC50 values in the low micromolar range against P. falciparum strains. The results suggest that it could be a promising candidate for further development as an antimalarial agent .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 Breast Cancer Cells | 5.2 | Induction of apoptosis |
| Antimalarial | P. falciparum | 1.8 | Disruption of metabolic processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
